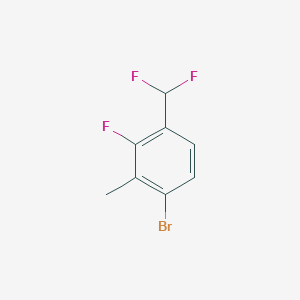
5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide" is a chemical entity that appears to be related to a class of compounds known as tetrahydroquinolines. These compounds are of interest in the field of medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical nature and possible synthesis routes for the compound of interest.
Synthesis Analysis
The synthesis of related compounds, such as those mentioned in the first paper, involves starting from precursors like 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates. A third strategy mentioned is the use of an N-protected 2-(3-bromomethyl-1,4-dimethoxynaphth-2-yl)ethylamine. These methods could potentially be adapted to synthesize the compound by modifying the starting materials or the functional groups involved in the reaction .
Molecular Structure Analysis
While the exact molecular structure of "this compound" is not provided, the structure can be inferred based on the name. It likely contains a tetrahydroquinoline core with a sulfonamide group attached to a chlorinated methylbenzene ring. The molecular structure of similar compounds, such as the N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide ligand and its metal complexes, has been studied using various spectroscopic methods, which could be applicable to the compound .
Chemical Reactions Analysis
The compound of interest may undergo various chemical reactions typical of sulfonamides and tetrahydroquinolines. For instance, sulfonamides can form metal complexes, as seen in the second paper, where the ligand forms complexes with various metal ions . Tetrahydroquinolines may participate in electrophilic substitution reactions or could be involved in the formation of heterocyclic rings, as suggested by the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted to some extent by examining related compounds. For example, the second paper discusses the physicochemical properties, elemental analysis, and spectroscopic properties of a related sulfonamide compound and its metal complexes . The third paper mentions the anticancer activity of sulfonamide derivatives, suggesting that the compound may also possess biological activity, which could be evaluated using similar in vitro methods .
科学的研究の応用
Antimicrobial Applications
Sulfonamide derivatives have been investigated for their antimicrobial properties. For instance, novel sulfonamides have shown significant antimicrobial activity against various strains of bacteria and fungi. The structure-activity relationship (SAR) studies of these compounds suggest that their antimicrobial efficacy can be attributed to the presence of certain functional groups within their molecular framework, indicating potential utility in developing new antimicrobial agents (S. Vanparia et al., 2010).
Fluorescent Probes for Metal Ions
Some sulfonamide compounds have been explored as fluorescent probes for metal ions. Research has shown that these compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) to the solution, indicating their potential as fluorescent markers for zinc and possibly other metal ions in biological and environmental samples (M. Kimber et al., 2003).
Protein Kinase Inhibition
Isoquinolinesulfonamides, closely related to the compound , have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings suggest the potential of sulfonamide derivatives in the development of therapeutic agents targeting protein kinases involved in various diseases, including cancer and neurological disorders (H. Hidaka et al., 1984).
Anticancer and Anti-HIV Activities
Sulfonamide derivatives have also been evaluated for their anticancer and anti-HIV activities. Some compounds have demonstrated sensitivity against leukemia cell lines and moderate activity against HIV, highlighting the therapeutic potential of sulfonamide-based compounds in oncology and virology (E. Pomarnacka, A. Kornicka, 2001).
特性
IUPAC Name |
5-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-3-21-16-8-7-15(10-13(16)5-9-18(21)22)20-25(23,24)17-11-14(19)6-4-12(17)2/h4,6-8,10-11,20H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYWULWZAYTAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

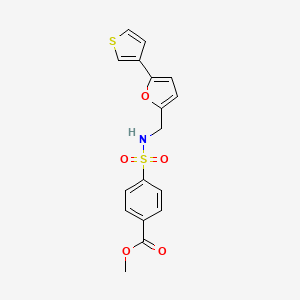
![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)
![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)
![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)
![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)
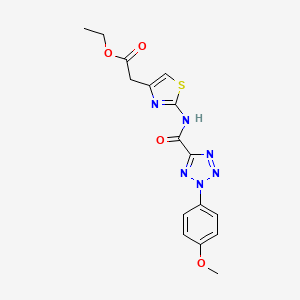
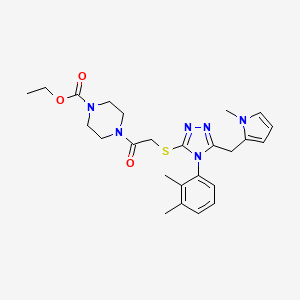
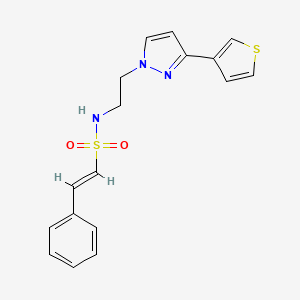
![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)
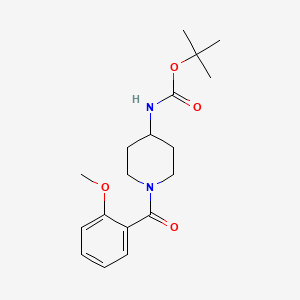
![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)

